molecular formula C8H2Cl2F3N B1353800 2,3-Dichloro-6-(trifluoromethyl)benzonitrile CAS No. 186517-39-5

2,3-Dichloro-6-(trifluoromethyl)benzonitrile

Cat. No. B1353800
CAS RN: 186517-39-5
M. Wt: 240.01 g/mol
InChI Key: SVRLNDUHOQEVFN-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)benzonitrile, also known as DCTN, is a yellow solid that is primarily used as a herbicide. It has a molecular weight of 240.01 .


Molecular Structure Analysis

The IUPAC name of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile is 2,3-dichloro-6-(trifluoromethyl)benzonitrile. Its InChI code is 1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H and the InChI key is SVRLNDUHOQEVFN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethyl)benzonitrile is a solid crystal at ambient temperature .

Scientific Research Applications

Environmental and Health Impact Studies

Research on halogen-containing organophosphorus chemicals, such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), reveals their widespread use in consumer products and their release into the environment. TDCPP and its metabolites have been detected in human samples, raising concerns about potential health effects. Studies suggest TDCPP can induce a range of toxicities, including developmental, reproductive, and endocrine-disrupting effects, highlighting the need for further investigation into the health risks of such chemicals (Wang et al., 2020).

Advancements in Fluorinated Compounds

The development of new compounds to replace Per- and polyfluoroalkyl substances (PFASs) due to their environmental persistence and toxicity is crucial. Research on alternative PFAS compounds, including those containing trifluoromethyl groups, shows they still exhibit significant environmental and health risks, necessitating additional toxicological studies to assess their safety (Wang et al., 2019).

Synthesis and Applications of Benzothiazoles and Benzonitriles

Benzothiazoles and benzonitriles, including those substituted with trifluoromethyl groups, play a significant role in organic synthesis, offering potential in creating new materials and pharmaceuticals. These compounds, through various synthetic routes, can lead to products with enhanced properties or biological activity, demonstrating the versatility and importance of halogenated and fluorinated organic compounds in modern chemistry (Easton et al., 1994).

Environmental Remediation and Pollution Degradation

The study of microorganisms capable of degrading nitrile compounds, including benzonitriles, highlights the potential for bioremediation in treating toxic industrial pollutants. Certain bacteria, such as those from the Rhodococcus genus, can utilize nitrile compounds as carbon and nitrogen sources, transforming them into less harmful products. This research underscores the potential for microbial processes in environmental cleanup efforts (Sulistinah & Riffiani, 2018).

properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRLNDUHOQEVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258235
Record name 2,3-Dichloro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-(trifluoromethyl)benzonitrile

CAS RN

186517-39-5
Record name 2,3-Dichloro-6-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186517-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

409 g of 2,3-dichloro-6-trifluoromethylbenzamide was dissolved in 2 liters of dioxane, and 263 g of pyridine was further added to the resultant solution. To this solution, 349 g of trifluoroacetic anhydride was added dropwise over 30 minutes while maintaining the temperature from 7 to 10° C. After stirring the solution for 2 hours at 25° C., the reaction mixture was poured into ice water. The precipitated crystals generated were then collected by filtration and were dissolved in ethyl acetate. The solution was then washed with water and saturated saline solution in series and dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude product obtained was washed with n-hexane and filtered to obtain 358 g of the title compound(mp. 53-54° C.).
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409 g
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2 L
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263 g
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349 g
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ice water
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Synthesis routes and methods II

Procedure details

To a solution of 229 g of 2,3-dichloro-6-trifluoromethylbenzamide in 2 liters of benzene was added 409 g of phosphorus oxychloride and then the mixture was heated at ref lux for 3.5 hours. After cooling, the solution was gradually added into 2 liters of water maintained at 30-40° C. to hydrolyze the excess phosphorus oxychloride therein and was allowed to separation. The aqueous layer was extracted with benzene, and the extract was combined with the organic layer previously obtained, washed with water and with saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude product obtained was washed with n-hexane and filtered to obtain 204 g of the title compound(mp. 53-54° C.).
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229 g
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409 g
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2 L
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2 L
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